molecular formula C24H20N2OS B2521929 2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 337499-34-0

2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2521929
CAS No.: 337499-34-0
M. Wt: 384.5
InChI Key: SDSMJIPOWRSGHY-UHFFFAOYSA-N
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Description

2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative featuring a fused bicyclic system with a naphthalen-1-ylmethyl thioether substituent at position 2, an ortho-methylphenyl (o-tolyl) group at position 4, and a nitrile group at position 2.

Properties

IUPAC Name

4-(2-methylphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-16-7-2-4-11-19(16)21-13-23(27)26-24(22(21)14-25)28-15-18-10-6-9-17-8-3-5-12-20(17)18/h2-12,21H,13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSMJIPOWRSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((Naphthalen-1-ylmethyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a novel class of tetrahydropyridine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure

The compound's structure features a tetrahydropyridine ring with various substituents that may contribute to its biological activity. The presence of naphthalene and o-tolyl groups suggests potential interactions with biological targets through π-π stacking and hydrophobic interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antitumor Activity :
    • Cell Lines Tested : The compound has been evaluated against various human cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).
    • Cytotoxicity Assays : Using the MTT assay, the compound demonstrated significant cytotoxic effects with inhibition rates exceeding 99% at optimal concentrations. The IC50 values ranged from 6.92 to 8.99 μM, indicating potent antitumor activity superior to established drugs like Sunitinib .
  • Mechanism of Action :
    • Cell Cycle Arrest : The compound induces apoptosis in HepG2 cells primarily by arresting the cell cycle at the S phase. Flow cytometry analysis revealed an increase in the percentage of cells in S phase upon treatment with the compound .
    • Apoptotic Pathway : Further investigations indicated that the compound triggers apoptosis via mitochondrial pathways, evidenced by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Antitumor Activity of this compound

Cell LineInhibition Rate (%)IC50 (μM)
A54999.936.92
MCF-7100.398.99
DU145100.027.60
HepG2100.008.50

Case Studies

A notable study involving this compound focused on its effects on HepG2 liver cancer cells. The researchers treated cells with varying concentrations of the compound for 72 hours and performed flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated a significant increase in S-phase cells and a concentration-dependent activation of caspase-3, confirming its role in apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is analogous to pyridine and pyrimidine derivatives in the evidence, but its substituents differentiate its properties. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Target Compound 1,4,5,6-tetrahydropyridine 2-(Naphthalen-1-ylmethyl)thio, 4-(o-tolyl), 6-oxo, 3-carbonitrile Hypothesized enhanced lipophilicity and steric hindrance; potential kinase inhibition N/A
6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (Compound 1, ) 1,2-dihydropyridine 6-(Naphthalen-2-yl), 4-(thiophen-2-yl), 2-oxo, 3-carbonitrile High biological activity as CDK2 inhibitor precursor; thiophene enhances π-π stacking
2-((Cyanomethyl)thio)-4-(4-cyanophenyl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile () 1,4,5,6-tetrahydropyrimidine 2-(Cyanomethyl)thio, 4-(4-cyanophenyl), 6-oxo, 5-carbonitrile Synthesized via Mn3O4-NP catalysis; potential antitumor activity
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile () Pyridine 4-(3-Fluorophenyl), 6-(naphthalen-1-yl), 2-amino, 3-carbonitrile Intermediate for medicinal applications; fluorophenyl enhances metabolic stability

Key Observations

Substituent Impact on Activity: The naphthalen-1-ylmethyl thioether group in the target compound likely increases lipophilicity compared to simpler thiophene () or cyanomethyl thioether () substituents. This could enhance cellular uptake but reduce aqueous solubility.

Core Structure Variations :

  • The 1,4,5,6-tetrahydropyridine core in the target compound differs from pyrimidine () or pyridine () systems. The partially saturated ring may confer conformational flexibility, influencing target selectivity .

Synthetic Accessibility: Derivatives in and were synthesized via substitution or alkylation reactions with yields >80%, suggesting the target compound could be similarly accessible. Mn3O4 nanoparticles () or SHELX-refined crystallography () may aid in its characterization .

Crystallographic and Conformational Analysis

and highlight the importance of substituent orientation:

  • The cis conformation of pyridin-2-yl ethenyl in and torsion angles in ’s crystal structure suggest that the target compound’s o-tolyl and naphthalen-1-ylmethyl groups may adopt distinct spatial arrangements, impacting intermolecular interactions (e.g., C–H···π or hydrogen bonding) .

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